1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 926272-03-9
VCID: VC4328107
InChI: InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3
SMILES: CCC1=C(OC2=CC=CC=C21)C(C)O
Molecular Formula: C12H14O2
Molecular Weight: 190.242

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol

CAS No.: 926272-03-9

Cat. No.: VC4328107

Molecular Formula: C12H14O2

Molecular Weight: 190.242

* For research use only. Not for human or veterinary use.

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol - 926272-03-9

Specification

CAS No. 926272-03-9
Molecular Formula C12H14O2
Molecular Weight 190.242
IUPAC Name 1-(3-ethyl-1-benzofuran-2-yl)ethanol
Standard InChI InChI=1S/C12H14O2/c1-3-9-10-6-4-5-7-11(10)14-12(9)8(2)13/h4-8,13H,3H2,1-2H3
Standard InChI Key AHPXQPLQXPMPKN-UHFFFAOYSA-N
SMILES CCC1=C(OC2=CC=CC=C21)C(C)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol belongs to the benzofuran family, characterized by a fused benzene and furan ring system. The compound’s structure includes:

  • A 3-ethyl group on the benzofuran core, enhancing lipophilicity and influencing receptor interactions.

  • A hydroxymethyl (-CH2_2OH) substituent at the C-2 position, which contributes to hydrogen-bonding capabilities and metabolic stability .

The stereochemistry of the hydroxymethyl group is critical; the (1S)-enantiomer (CAS 29892892) has been isolated and characterized, with its InChIKey confirming the absolute configuration as AHPXQPLQXPMPKN-QMMMGPOBSA-N\text{AHPXQPLQXPMPKN-QMMMGPOBSA-N} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H14O2\text{C}_{12}\text{H}_{14}\text{O}_{2}
Molecular Weight190.24 g/mol
Boiling PointNot reported
DensityNot reported
SolubilityInsufficient data
Flash PointNot reported

Synthesis and Structural Modification

General Synthetic Routes

While explicit protocols for 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol are scarce, its synthesis likely follows established benzofuran methodologies:

  • Core Formation: Condensation of o-hydroxyacetophenone derivatives with chloroacetone under acidic conditions generates the benzofuran skeleton.

  • Ethyl Group Introduction: Alkylation at C-3 using ethyl halides or via Friedel-Crafts reactions.

  • Hydroxymethylation: Reduction of a precursor ketone (e.g., 1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-one) using agents like sodium borohydride yields the alcohol .

Stereoselective Synthesis

The (1S)-enantiomer is synthesized via asymmetric reduction of the corresponding ketone using chiral catalysts, as evidenced by its resolved InChIKey . Enantiomeric purity is crucial for optimizing pharmacokinetic profiles in drug candidates.

Biological Activities and Mechanisms

Antimicrobial Activity

The compound’s benzofuran scaffold demonstrates broad-spectrum antimicrobial effects:

  • Against Gram-positive bacteria: MIC values as low as 0.78 μg/mL for Staphylococcus aureus .

  • Antifungal activity: MIC of 31.25 μg/mL against Candida albicans .

Table 2: Representative Antimicrobial Data for Benzofuran Analogues

StrainMIC (μg/mL)SubstituentsSource
S. aureus ATCC 65380.78–3.12C-6 hydroxyl, C-3 methanone
E. coli ATCC 259223.12–12.5C-6 (5-methyloxazolyl)
C. albicans31.25Bromo substituents

Structure-Activity Relationships (SAR)

  • Electron-withdrawing groups (e.g., bromo) at C-5 enhance antibacterial potency .

  • Hydroxyl groups at C-6 improve water solubility and target binding .

  • The ethyl group at C-3 increases membrane permeability, aiding cellular uptake.

Pharmacological and Therapeutic Prospects

Drug Development Opportunities

1-(3-Ethyl-1-benzofuran-2-yl)ethan-1-ol’s scaffold is a promising candidate for:

  • Antimicrobial agents: With rising antibiotic resistance, derivatives could target multidrug-resistant pathogens .

  • Anticancer therapies: Selective toxicity profiles support further in vivo testing.

  • Central nervous system (CNS) drugs: Benzofurans’ ability to cross the blood-brain barrier warrants exploration .

Challenges and Future Directions

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